
2,2-Di-tert-butyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Di-tert-butyl-1,3-dioxolane is an organic compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of two tert-butyl groups at the 2-position of the dioxolane ring makes this compound particularly interesting due to its steric hindrance and stability.
Vorbereitungsmethoden
2,2-Di-tert-butyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,2-Di-tert-butyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Hydrolysis: Acid-catalyzed hydrolysis can convert it back to the original carbonyl compound and 1,2-ethanediol.
Wissenschaftliche Forschungsanwendungen
2,2-Di-tert-butyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2,2-Di-tert-butyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures, protecting carbonyl groups from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl groups, which prevents nucleophilic attack . The compound can be deprotected under acidic conditions, allowing the release of the original carbonyl compound .
Vergleich Mit ähnlichen Verbindungen
2,2-Di-tert-butyl-1,3-dioxolane can be compared with other similar compounds such as:
2,2-Di-tert-butyl-1,3-dioxane: This compound has a six-membered ring and exhibits similar stability but different reactivity due to the ring size.
2,2-Di-tert-butyl-1,3-dithiane: This sulfur-containing analog shows different chemical properties and reactivity patterns.
2,2-Di-tert-butyl-1,3-diselenane: The selenium analog has unique electronic properties and applications.
These comparisons highlight the unique stability and reactivity of this compound due to its specific ring structure and steric hindrance.
Eigenschaften
CAS-Nummer |
192798-90-6 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2,2-ditert-butyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-9(2,3)11(10(4,5)6)12-7-8-13-11/h7-8H2,1-6H3 |
InChI-Schlüssel |
VGLXHYCXHXKAMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(OCCO1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)

phosphane](/img/structure/B12571908.png)
![1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene](/img/structure/B12571910.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
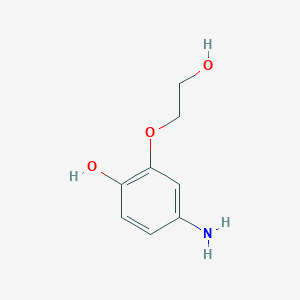
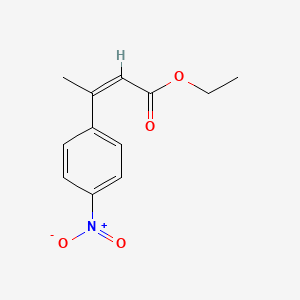
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
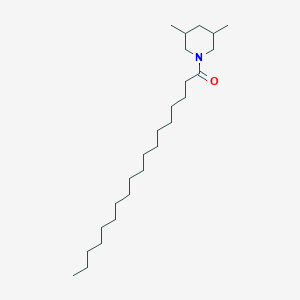
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
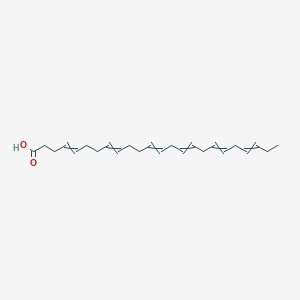
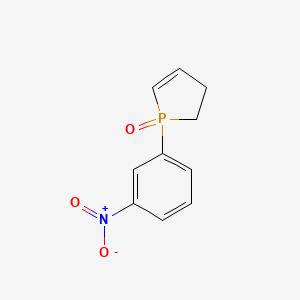
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
